molecular formula C16H16BrN5O4 B4277609 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-(3-nitrobenzoyl)piperazine

1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-(3-nitrobenzoyl)piperazine

Cat. No. B4277609
M. Wt: 422.23 g/mol
InChI Key: PKGCYCIAAFAGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-(3-nitrobenzoyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a piperazine derivative that has been synthesized using a specific method, and its mechanism of action and biochemical effects have been studied extensively.

Mechanism of Action

The mechanism of action of 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-(3-nitrobenzoyl)piperazine is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes that are involved in cell growth and division. This could explain its activity against cancer cell lines.
Biochemical and Physiological Effects:
1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-(3-nitrobenzoyl)piperazine has been shown to have a number of biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth of certain bacterial strains. Additionally, it has been shown to have some anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-(3-nitrobenzoyl)piperazine in lab experiments is that it has shown activity against both cancer cells and bacteria, making it a versatile compound for research. However, one limitation is that its mechanism of action is not fully understood, which could make it more difficult to develop as a therapeutic agent.

Future Directions

There are several future directions for research involving 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-(3-nitrobenzoyl)piperazine. One direction is to further investigate its mechanism of action, which could lead to the development of more effective therapies. Additionally, it could be tested against a wider range of cancer cell lines and bacterial strains to determine its full potential as a therapeutic agent. Finally, it could be modified to improve its pharmacokinetic properties, such as its solubility and bioavailability, which could make it more effective in vivo.

Scientific Research Applications

1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-(3-nitrobenzoyl)piperazine has potential applications in scientific research, particularly in the field of drug discovery. This compound has been shown to have activity against certain cancer cell lines, making it a potential candidate for the development of new cancer therapies. Additionally, it has been found to have activity against certain bacterial strains, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

[4-(4-bromo-1-methylpyrazole-3-carbonyl)piperazin-1-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN5O4/c1-19-10-13(17)14(18-19)16(24)21-7-5-20(6-8-21)15(23)11-3-2-4-12(9-11)22(25)26/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGCYCIAAFAGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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